molecular formula C10H10F3NO2 B14916762 4-(Trifluoromethyl)phenyl-DL-alanine

4-(Trifluoromethyl)phenyl-DL-alanine

Katalognummer: B14916762
Molekulargewicht: 233.19 g/mol
InChI-Schlüssel: DCUHKPNLFWGSQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Trifluoromethyl)phenyl-DL-alanine is a synthetic amino acid derivative characterized by the presence of a trifluoromethyl group attached to the phenyl ring.

Vorbereitungsmethoden

The synthesis of 4-(Trifluoromethyl)phenyl-DL-alanine can be achieved through several methods. One common approach involves the radical trifluoromethylation of carbon-centered radical intermediates . This method utilizes trifluoromethylating agents under specific reaction conditions to introduce the trifluoromethyl group into the phenylalanine structure. Another method involves enzymatic synthesis, where enzymes such as fluorinase catalyze the formation of the C-F bond, providing a more environmentally friendly and selective approach .

Analyse Chemischer Reaktionen

4-(Trifluoromethyl)phenyl-DL-alanine undergoes various chemical reactions, including:

Wirkmechanismus

The mechanism of action of 4-(Trifluoromethyl)phenyl-DL-alanine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively bind to target proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

4-(Trifluoromethyl)phenyl-DL-alanine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the trifluoromethyl group and the amino acid structure, which imparts distinct chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C10H10F3NO2

Molekulargewicht

233.19 g/mol

IUPAC-Name

2-[4-(trifluoromethyl)anilino]propanoic acid

InChI

InChI=1S/C10H10F3NO2/c1-6(9(15)16)14-8-4-2-7(3-5-8)10(11,12)13/h2-6,14H,1H3,(H,15,16)

InChI-Schlüssel

DCUHKPNLFWGSQE-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)O)NC1=CC=C(C=C1)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.